(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
BenchChem offers high-quality (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c19-15(20)4-2-1-3-7-18-16(21)14(25-17(18)24)9-11-5-6-12-13(8-11)23-10-22-12/h5-6,8-9H,1-4,7,10H2,(H,19,20)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTUJRWGQQXXRI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NaV1.1 channel . This channel is a voltage-gated sodium channel that plays a crucial role in the initiation and propagation of action potentials in neurons.
Mode of Action
The compound interacts with the NaV1.1 channel, inhibiting its function. This inhibition disrupts the normal flow of sodium ions through the channel, which can alter the electrical activity of the neuron.
Biological Activity
(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety is significant as it often enhances the pharmacological properties of compounds through increased lipophilicity and potential interactions with biological targets.
Research indicates that compounds similar to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid exhibit several mechanisms of action:
- Antioxidant Activity : Thiazolidinedione derivatives have been shown to possess antioxidant properties, which help in mitigating oxidative stress in cells. This is crucial for protecting against various diseases related to oxidative damage .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This has been observed in various in vitro studies where similar compounds demonstrated reduced inflammation markers .
- Antimicrobial Activity : There are indications that derivatives of thiazolidinedione can inhibit microbial growth, although specific data on this compound is limited. Studies have shown varying degrees of antimicrobial efficacy against different bacterial strains .
Efficacy Studies
A series of studies have evaluated the biological activity of related thiazolidinedione derivatives, providing insights into the potential efficacy of (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of thiazolidinedione derivatives:
- Cancer Research : In vitro studies have demonstrated that compounds similar to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
- Diabetes Management : Thiazolidinediones are well-known for their role as insulin sensitizers. While specific data on this compound's effect on glucose metabolism is lacking, its structural analogs have shown promise in improving insulin sensitivity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. For example, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including resistant ones. A study demonstrated that thiazolidinone derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Properties
Thiazolidinone derivatives have also been investigated for their anticancer activities. A case study involving compounds similar to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid revealed selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and U87 (glioblastoma). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Synthesis of Advanced Materials
The unique structure of (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid allows it to be used in the synthesis of advanced materials. Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. For instance, studies have shown improved tensile strength and thermal resistance when thiazolidinone derivatives were added to polyvinyl chloride (PVC) composites .
Data Tables
Case Studies
- Antimicrobial Study : A series of thiazolidinone compounds were synthesized and tested against common bacterial strains. Results indicated that modifications to the benzo[d][1,3]dioxole ring significantly increased antimicrobial activity.
- Cytotoxicity Assay : The cytotoxic effects of (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid were evaluated in vitro on multiple cancer cell lines. The study concluded that specific structural features contributed to selective toxicity towards cancer cells compared to normal cells.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The hexanoic acid moiety enables typical acid-base and nucleophilic acyl substitution reactions. Key transformations include:
The carboxylic acid group’s acidity (predicted pKa ~4.5–5.0) facilitates deprotonation under mild basic conditions, enabling coordination with metal ions or formation of prodrugs .
Thioxothiazolidinone Core Reactivity
The thiazolidinone ring participates in nucleophilic substitutions, ring-opening, and redox reactions:
Nucleophilic Attack at Sulfur
The thiocarbonyl group undergoes nucleophilic substitution with amines or thiols:
Density functional theory (DFT) studies indicate that the thioxo group’s electrophilicity is enhanced by conjugation with the 4-oxo group, lowering activation barriers for nucleophilic attack .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:
| Conditions | Pathway | Products |
|---|---|---|
| HCl (6 M), reflux, 8 h | Acid-catalyzed hydrolysis | Hexanoic acid, benzodioxole-thiourea |
| NaOH (2 M), 60°C, 4 h | Base-induced ring cleavage | Mercaptoacetamide intermediate |
The ring-opening mechanism involves protonation at the carbonyl oxygen, followed by nucleophilic water attack at the thiocarbonyl carbon .
Benzodioxole-Methylene Substituent Reactivity
The benzodioxole-methylene group undergoes electrophilic aromatic substitution (EAS) and oxidation:
Electrophilic Substitution
The electron-rich benzodioxole ring directs electrophiles to the para position relative to the methylene group:
| Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitrobenzodioxole derivative | 58% |
| Br₂ | FeBr₃, DCM, RT, 6 h | 4-Bromobenzodioxole analog | 63% |
Steric hindrance from the methylene bridge limits substitution at ortho positions .
Oxidation of Methylene Bridge
The exocyclic double bond undergoes epoxidation and dihydroxylation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | DCM, 0°C, 1 h | Epoxide | 72% (trans) |
| OsO₄, NMO | THF/H₂O, RT, 12 h | Vicinal diol | 85% |
The Z-configuration of the methylene group favors syn-addition pathways.
Photochemical and Thermal Stability
-
Photodegradation : UV irradiation (λ = 254 nm) in methanol induces cleavage of the benzodioxole ring, forming quinone derivatives (50% degradation after 4 h).
-
Thermal Decomposition : At >200°C, decarboxylation of the hexanoic acid chain occurs, yielding CO₂ and a truncated thiazolidinone fragment (TGA data: onset at 215°C).
Computational Reactivity Insights
Molecular docking and MD simulations reveal:
-
The thioxothiazolidinone core forms stable hydrogen bonds with residues like Asp1044 and Glu915 in enzyme models (binding ΔG: −10.11 to −10.37 kcal/mol) .
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Electron-withdrawing substituents on the benzodioxole ring increase electrophilicity at the methylene carbon, enhancing reactivity toward nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
